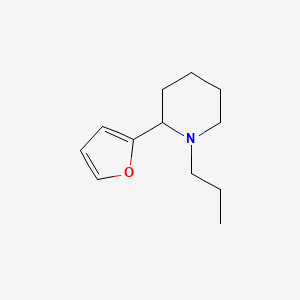

2-(Furan-2-yl)-1-propylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Furan-2-yl)-1-propylpiperidine is a heterocyclic compound that features a furan ring attached to a piperidine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-propylpiperidine typically involves the reaction of furan derivatives with piperidine derivatives. One common method is the alkylation of 2-furylmethyl chloride with 1-propylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Piperidine derivatives with various substituents.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Furan-2-yl)-1-propylpiperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-propylpiperidine involves its interaction with specific molecular targets in biological systems. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(Furan-2-yl)-1-methylpiperidine

- 2-(Furan-2-yl)-1-ethylpiperidine

- 2-(Furan-2-yl)-1-butylpiperidine

Uniqueness

2-(Furan-2-yl)-1-propylpiperidine is unique due to its specific propyl chain length, which can influence its binding affinity and selectivity for certain biological targets. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Biological Activity

2-(Furan-2-yl)-1-propylpiperidine is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C_{11}H_{15}N O

- Molecular Weight : 179.25 g/mol

- CAS Number : [B11799827]

Structural Features

The presence of the furan ring contributes to the compound's reactivity and potential interactions with biological targets. The piperidine moiety enhances its ability to engage in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuropsychiatric conditions.

Pharmacological Profiles

Recent studies have evaluated the compound's pharmacological properties, revealing several areas of interest:

- Antidepressant Activity : The compound exhibits potential antidepressant effects through serotonin receptor modulation, similar to established antidepressants like sertraline .

- Anxiolytic Effects : Behavioral assays indicate that it may possess anxiolytic-like properties, assessed through elevated plus-maze tests .

- Neuroprotective Effects : Preliminary findings suggest that it may protect against neurodegeneration, although further studies are needed to confirm these effects.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities associated with neurodegenerative diseases. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for serotonin metabolism .

In Vivo Studies

In vivo studies involving rodent models have provided insights into its behavioral effects. In a study assessing locomotor activity and anxiety-like behavior, doses of 30 mg/kg resulted in significant reductions in spontaneous locomotion and anxiety indicators .

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a controlled study comparing the effects of this compound with traditional antidepressants, results indicated that the compound significantly reduced immobility time in the FST, suggesting a robust antidepressant effect. This was attributed to its action on serotonergic pathways.

Case Study 2: Anxiolytic Properties

A behavioral study using the EPM demonstrated that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels among treated subjects compared to controls. This suggests potential therapeutic applications for anxiety disorders.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(furan-2-yl)-1-propylpiperidine |

InChI |

InChI=1S/C12H19NO/c1-2-8-13-9-4-3-6-11(13)12-7-5-10-14-12/h5,7,10-11H,2-4,6,8-9H2,1H3 |

InChI Key |

QITKTKJHCHRVKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.